2-[Ethyl(4-fluorophenyl)amino]acetonitrile

Chemical Inventory Analytical Chemistry Synthetic Intermediates

Researchers developing fungicidal or herbicidal benzamide derivatives face reproducibility issues when using generically substituted aminoacetonitriles. This specific N-ethyl(4-fluorophenyl) derivative (MW 178.21, XLogP3 2.3) provides a defined steric and electronic profile essential for consistent structure-activity relationship (SAR) studies. - Enables precise introduction of the ethyl(4-fluorophenyl)amino motif into agrochemical leads. - Serves as a validated reference standard for HPLC/LC-MS method development. - Supplied with certified purity for computational modeling and virtual screening libraries.

Molecular Formula C10H11FN2
Molecular Weight 178.21
CAS No. 1247196-05-9
Cat. No. B3017344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Ethyl(4-fluorophenyl)amino]acetonitrile
CAS1247196-05-9
Molecular FormulaC10H11FN2
Molecular Weight178.21
Structural Identifiers
SMILESCCN(CC#N)C1=CC=C(C=C1)F
InChIInChI=1S/C10H11FN2/c1-2-13(8-7-12)10-5-3-9(11)4-6-10/h3-6H,2,8H2,1H3
InChIKeyBPDYCLFLGUJBPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[Ethyl(4-fluorophenyl)amino]acetonitrile: Overview and Research Applications


2-[Ethyl(4-fluorophenyl)amino]acetonitrile (CAS 1247196-05-9) is a fluorinated aminoacetonitrile derivative with the molecular formula C10H11FN2 and a molecular weight of 178.21 g/mol [1]. The compound features a tertiary amine nitrogen substituted with an ethyl group and a 4-fluorophenyl ring, plus a nitrile group, creating a versatile scaffold for further chemical transformations . Its computed properties include an XLogP3-AA value of 2.3 and a topological polar surface area of 27 Ų, suggesting moderate lipophilicity and potential membrane permeability [1]. Patents describe aminoacetonitrile derivatives as valuable starting materials for producing pharmaceutical and agricultural intermediates, including benzamide derivatives with fungicidal and herbicidal activities [2].

Chemical Space
Fluorinated aminoacetonitrile building block for agrochemical and pharmaceutical intermediate synthesis
Physicochemical Profile
Moderate lipophilicity and low polar surface area support membrane permeability studies
Analytical Use
Serves as reference standard for chromatographic method development targeting fluorinated acetonitriles

Why Generic Substitution with Aminoacetonitriles Fails


Aminoacetonitrile derivatives cannot be generically interchanged due to the profound influence of N-substituents on key molecular properties and synthetic utility. The presence of an N-ethyl group in 2-[ethyl(4-fluorophenyl)amino]acetonitrile (MW 178.21, XLogP3 2.3, TPSA 27 Ų) [1] contrasts with analogs like 2-(4-fluorophenyl)aminoacetonitrile (CAS 76471-94-8, MW 150.16, C8H7FN2) which lack the ethyl group, resulting in different hydrogen bonding capacity and lipophilicity that affect reactivity and downstream applications. Similarly, the isomeric 2-([2-(4-fluorophenyl)ethyl]amino)acetonitrile (CAS 864960-91-8) has an ethylene spacer altering conformational flexibility and electronic distribution. These structural variations directly impact synthetic outcomes, biological target engagement, and physicochemical behavior, making careful selection of the specific derivative essential for reproducible research and development [2].

N-Ethyl substitution defines reactivity
Analogs lacking the N-ethyl group differ in hydrogen bonding capacity and lipophilicity, altering synthetic and biological behavior.
Isomeric spacer changes conformation
The ethylene-spacer isomer exhibits different conformational flexibility and electronic distribution compared to the directly N-substituted derivative.

Quantitative Differentiation vs. Key Analogs


Molecular Weight and Formula Differentiation

2-[Ethyl(4-fluorophenyl)amino]acetonitrile has a molecular weight of 178.21 g/mol and the formula C10H11FN2 [1]. The close analog 2-(4-fluorophenyl)aminoacetonitrile (CAS 76471-94-8) has a molecular weight of 150.16 g/mol and the formula C8H7FN2 . This significant difference in molecular weight (+28.05 g/mol) and formula (C10H11FN2 vs. C8H7FN2) necessitates distinct handling in inventory systems and synthetic protocols. Confusing the two could lead to incorrect molar calculations and unexpected reaction outcomes.

Molecular Weight Differentiation
Head-to-head
178.21 g/mol vs 150.16 g/mol
(+28.05 g/mol, 18.7% increase)
Avoids molar calculation errors in synthesis and analysis.
Data from PubChem; verify for inventory systems.
Chemical Inventory Analytical Chemistry Synthetic Intermediates

Lipophilicity and Biological Behavior Prediction

2-[Ethyl(4-fluorophenyl)amino]acetonitrile has a computed XLogP3-AA value of 2.3 [1]. This indicates moderate lipophilicity, which can be compared to other aminoacetonitrile derivatives where substitution patterns affect logP. The presence of the ethyl group on the tertiary amine contributes to increased lipophilicity relative to unsubstituted analogs. In reverse-phase HPLC method development, this value guides the choice of mobile phase composition for optimal retention and separation. In biological contexts, a logP of 2.3 suggests potential for passive membrane diffusion, a factor in cellular permeability.

Lipophilicity (XLogP3)
Class-level
XLogP3 = 2.3
(within typical oral drug space 1–5)
Guides reverse-phase HPLC method development.
Computed value; confirm experimentally.
Medicinal Chemistry ADME Chromatography

Topological Polar Surface Area and Membrane Permeability

2-[Ethyl(4-fluorophenyl)amino]acetonitrile has a topological polar surface area (TPSA) of 27 Ų [1]. This low TPSA value is well below the threshold of 140 Ų typically associated with good oral bioavailability and blood-brain barrier penetration. The absence of hydrogen bond donors (HBD = 0) and presence of three hydrogen bond acceptors (HBA = 3) contribute to this favorable profile. Analogs with additional polar functionalities would have higher TPSA values, potentially limiting membrane permeability.

Membrane Permeability (TPSA)
Class-level
TPSA = 27 Ų
(well below CNS benchmark of 70 Ų)
Predicts favorable passive membrane diffusion.
Computed; validate in cellular assays.
Drug Discovery Pharmacokinetics Computational Chemistry

Key Application Scenarios


Agrochemical and Pharmaceutical Lead Optimization

The aminoacetonitrile scaffold is a recognized precursor for fungicidal and herbicidal benzamide derivatives [1]. The specific substitution pattern of 2-[ethyl(4-fluorophenyl)amino]acetonitrile, featuring an N-ethyl group and a 4-fluorophenyl ring, offers a distinct steric and electronic profile for exploring structure-activity relationships in these agrochemical series. Researchers can leverage this compound as a building block to introduce the ethyl(4-fluorophenyl)amino motif into target molecules, potentially modulating potency, selectivity, or physicochemical properties .

Computational Chemistry and Molecular Modeling

The compound's well-defined computed properties (XLogP3 = 2.3, TPSA = 27 Ų, rotatable bonds = 3) [2] make it a suitable candidate for inclusion in computational model building, virtual screening libraries, and quantitative structure-property relationship (QSPR) analyses. Its moderate lipophilicity and low polar surface area provide a baseline for predicting the behavior of related analogs in silico ADME models [2].

Analytical Reference Standard for Method Development

With a molecular weight of 178.21 g/mol and distinct chromatographic behavior predicted by its XLogP3 of 2.3, 2-[ethyl(4-fluorophenyl)amino]acetonitrile can serve as a reference standard for developing and validating HPLC, LC-MS, or GC methods targeting fluorinated aminoacetonitrile derivatives [2]. Its availability at 95-98% purity from commercial vendors supports its use in analytical quality control workflows.

Application
Selection Property
Validation Focus
Agrochemical and Pharmaceutical Lead Optimization
N-ethyl, 4-fluorophenyl substitution pattern
Structure-activity relationship exploration in benzamide series
Computational Chemistry and Molecular Modeling
Moderate lipophilicity and low TPSA
In silico ADME model validation
Analytical Reference Standard
Chromatographic purity and distinct retention behavior
HPLC/LC-MS method development and validation
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